1-[(1-benzyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide
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Overview
Description
1-[(1-Benzyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide is a complex organic compound that features an indole moiety linked to a piperidine ring through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-benzyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the indole moiety, followed by its functionalization and subsequent coupling with a piperidine derivative. Key steps may involve:
Fischer Indole Synthesis: This step involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole ring.
Carbonylation: The indole derivative is then subjected to carbonylation reactions to introduce the carbonyl group.
Coupling Reaction: Finally, the carbonylated indole is coupled with a piperidine derivative under specific conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Benzyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the indole or piperidine rings to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-[(1-Benzyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(1-benzyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 1-Benzyl-1H-indole-2-carboxamide
- 1-(1H-Indol-2-yl)carbonylpiperidine
- 1-Benzyl-1H-indole-3-carboxamide
Uniqueness: 1-[(1-Benzyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide stands out due to its unique combination of the indole and piperidine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-(1-benzylindole-2-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H23N3O2/c23-21(26)17-10-12-24(13-11-17)22(27)20-14-18-8-4-5-9-19(18)25(20)15-16-6-2-1-3-7-16/h1-9,14,17H,10-13,15H2,(H2,23,26) |
InChI Key |
PXBWIQAWYSTTQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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